3-(4-Ethylphenyl)-3-oxopropanenitrile
Overview
Description
The compound "3-(4-Ethylphenyl)-3-oxopropanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties, which can provide a general context for understanding similar compounds. For instance, the synthesis of related compounds often involves multi-step reactions starting from commercially available precursors, as seen in the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile .
Synthesis Analysis
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Single-crystal X-ray diffraction is a common technique used to elucidate the structure of crystalline compounds. For instance, the molecular structures of cis- and trans-3-(diphenylhydroxymethyl)-2-ethoxy-2-oxo-1,2-oxaphosphorinanes were determined using this method, revealing the spatial arrangements of substituents around the phosphoryl oxygen and the α-carbon . Another compound, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, was also characterized by single-crystal X-ray diffraction, providing detailed crystallographic data .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not detail specific reactions of "3-(4-Ethylphenyl)-3-oxopropanenitrile," but they do discuss reactions of structurally related compounds. For example, the synthesis of ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates involved a regioselective reaction that favored the ester group over the nitrile group . This highlights the importance of understanding the reactivity patterns of different functional groups in organic synthesis.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and reactivity are essential for the practical use of a compound. The papers provided do not offer specific data on the physical and chemical properties of "3-(4-Ethylphenyl)-3-oxopropanenitrile." However, the crystallographic data provided for related compounds give insights into their density and molecular geometry, which can influence their physical properties and interactions with other molecules .
Scientific Research Applications
1. Photodynamic Antimicrobial Activity
- Application Summary: A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized to mitigate the impact of microbial resistance . This compound exhibited excellent photophysical properties and was assessed as a potential agent for antibacterial photodynamic therapy .
- Methods of Application: The compound was synthesized with a reaction yield close to 50% . Its photophysical properties were correlated with the assayed antimicrobial activity .
- Results or Outcomes: TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001) . Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001) .
2. Antimalarial and Antioxidant Efficacy
- Application Summary: Two new thiosemicarbazone ligands and their cobalt(II), nickel(II), copper(II), zinc(II) metal complexes were synthesized to ascertain a combating agent for malaria and its associated dysfunction .
- Methods of Application: The synthesized compounds were comprehensive characterized through spectral and physical investigations, demonstrating octahedral stereochemistry of the complexes . The antimalarial and antioxidant potential of the compounds were analyzed by micro assay and DPPH assay protocols, respectively .
- Results or Outcomes: The performed biological evaluations revealed that the complexes are more efficient in controlling infectious ailment in comparison to ligands . The complexes (5), (6), (10) shows significant efficiency for malarial and oxidant dysfunctions whereas Zn (II) complex (6) exhibit highest potency with 1.02 ± 0.07 and 2.28 ± 0.05 µM IC 50 value .
3. Synthesis of (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One
- Application Summary: This compound was synthesized as part of a study into new chromen-2-one derivatives .
- Methods of Application: A solution of 1 (1 g, 5 mmol) in ethyl alcohol (10 mL) and the selected aromatic aldehyde 4-N,N-dimethylaminobenzaldehyde (2; 5 mmol) in the presence of piperidine (1 mL) was refluxed for 10–12 h .
- Results or Outcomes: The study resulted in the successful synthesis of the target compound .
4. Synthesis of 3-(4-Ethylphenyl)propanoic Acid
- Application Summary: This compound is a basic organic compound that can be used in various organic synthesis processes .
- Methods of Application: The compound can be synthesized through various organic reactions .
- Results or Outcomes: The synthesized compound can be used as a building block in the synthesis of more complex organic compounds .
properties
IUPAC Name |
3-(4-ethylphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQQWBHEUCYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374489 | |
Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-3-oxopropanenitrile | |
CAS RN |
96220-15-4 | |
Record name | 4-Ethyl-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96220-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96220-15-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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